![molecular formula C11H13ClN2O2 B7926699 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926699.png)
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a cyclopropyl group, and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the pyrrole moiety: The pyrrole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or by competing with the natural substrate.
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-indol-2-yl)-ethyl]-acetamide: Similar structure but with an indole moiety instead of a pyrrole.
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-imidazol-2-yl)-ethyl]-acetamide: Contains an imidazole ring instead of a pyrrole.
Uniqueness
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrole moiety, in particular, may contribute to its unique interactions with biological targets compared to similar compounds with different heterocyclic rings.
特性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-6-11(16)14(8-3-4-8)7-10(15)9-2-1-5-13-9/h1-2,5,8,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQZVZEXYJFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CN2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
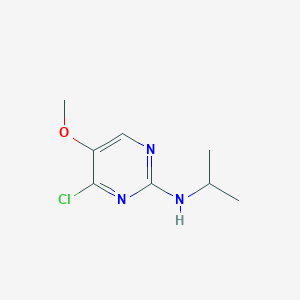
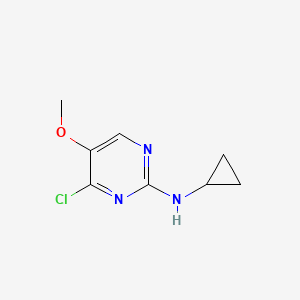
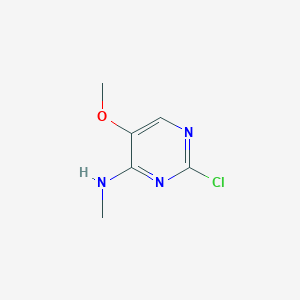
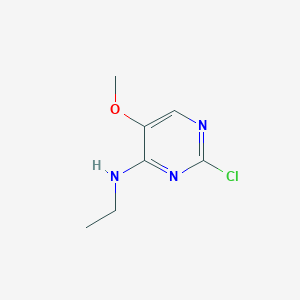
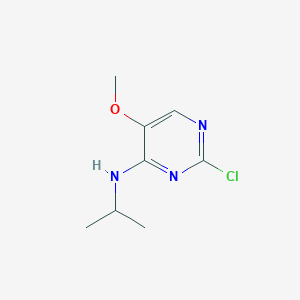
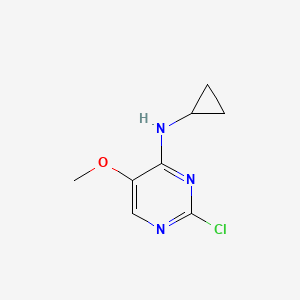
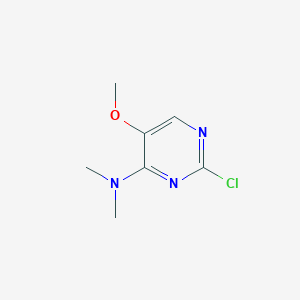
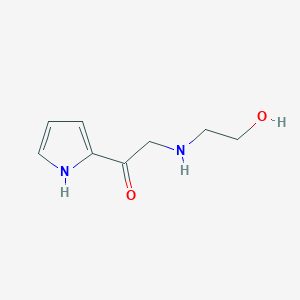
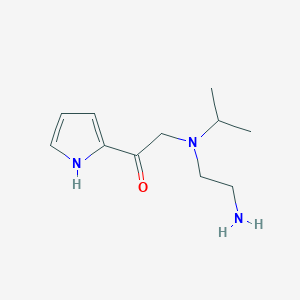
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7926675.png)
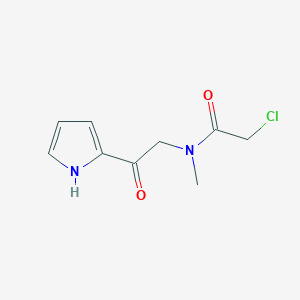
![2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926709.png)
![(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926720.png)
![(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926723.png)
